molecular formula C8H18ClN B12448487 (2E)-But-2-EN-1-YL(sec-butyl)amine hydrochloride

(2E)-But-2-EN-1-YL(sec-butyl)amine hydrochloride

Cat. No.: B12448487
M. Wt: 163.69 g/mol
InChI Key: OFQFSDGMCNFTJZ-UHFFFAOYSA-N
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Description

(2E)-But-2-EN-1-YL(sec-butyl)amine hydrochloride is an organic compound with the molecular formula C8H17N·HCl. It is a derivative of sec-butylamine and is characterized by the presence of a butenyl group attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-But-2-EN-1-YL(sec-butyl)amine hydrochloride typically involves the reaction of sec-butylamine with but-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-But-2-EN-1-YL(sec-butyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the butenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce primary or secondary amines, and substitution may result in the formation of various substituted derivatives.

Scientific Research Applications

(2E)-But-2-EN-1-YL(sec-butyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-But-2-EN-1-YL(sec-butyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    sec-Butylamine: A primary aliphatic amine with the formula C4H11N.

    n-Butylamine: An isomer of sec-butylamine with the formula C4H11N.

    tert-Butylamine: Another isomer with the formula C4H11N.

    Isobutylamine: An isomer with the formula C4H11N.

Uniqueness

(2E)-But-2-EN-1-YL(sec-butyl)amine hydrochloride is unique due to the presence of the butenyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

N-but-2-enylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-4-6-7-9-8(3)5-2;/h4,6,8-9H,5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQFSDGMCNFTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC=CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NCC=CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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